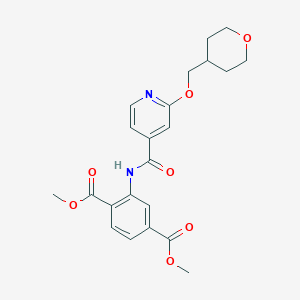

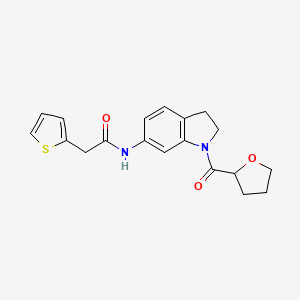

![molecular formula C18H17BrN2O2 B2371062 2-(4-bromophenoxy)-N-[2-(1H-indol-3-yl)ethyl]acetamide CAS No. 423733-80-6](/img/structure/B2371062.png)

2-(4-bromophenoxy)-N-[2-(1H-indol-3-yl)ethyl]acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-bromophenoxy)-N-[2-(1H-indol-3-yl)ethyl]acetamide, also known as 4-BP-Ind-Ac, is an organic compound with a wide range of applications in scientific research. It is a novel compound that has been synthesized for the purpose of studying its biochemical and physiological effects. 4-BP-Ind-Ac is a derivative of indole, a naturally occurring aromatic compound that is found in many plants, fungi, and bacteria. It has a unique chemical structure that gives it the ability to interact with various biological systems. This makes it an attractive compound for scientific research.

科学的研究の応用

ETHYL ({7-[3-(4-BROMOPHENOXY)-2-HYDROXYPROPYL]-3-METHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)ACETATE AldrichCPR

Field

This compound is used in the field of chemical synthesis .

Application

This product is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Method of Application

The specific methods of application or experimental procedures for this compound are not provided .

Results or Outcomes

Sigma-Aldrich does not collect analytical data for this product. The buyer assumes responsibility to confirm product identity and/or purity .

2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one Derivatives

Field

These compounds are studied in the field of medicinal chemistry .

Application

These derivatives are synthesized and evaluated for their antileishmanial efficacy against visceral leishmaniasis (VL) .

Method of Application

The derivatives are synthesized in one to two steps by utilizing a post-Ugi modification strategy .

Results or Outcomes

Among the library compounds, compound 5m exhibited potential in vitro antileishmanial activity (CC 50 = 65.11 μM, SI = 7.79, anti-amastigote IC 50 = 8.36 μM). In vivo antileishmanial evaluation of 5m demonstrated 56.2% inhibition in liver and 61.1% inhibition in spleen parasite burden in infected Balb/c mice (12.5 mg kg −1, i.p.) .

Base-promoted Fused β-carboline Formation

Field

This research is in the field of Organic Chemistry .

Application

A novel base-promoted fused β-carboline formation strategy from 2-(1H-indol-3-yl)cyclohexan-1-ones, aldehydes and ammonium salts has been developed .

Method of Application

In this cascade reaction, ammonium salts served as a convenient nitrogen source and simultaneously played an important role in selectivity control .

Results or Outcomes

This method can efficiently afford two different types of β-carbolines in satisfactory yields .

Synthesis of 3-(3-Substituted indol-2-yl)quinoxalin-2-ones

Field

This research is in the field of Medicinal Chemistry .

Application

3-(3-Substituted indol-2-yl)quinoxalin-2-ones are synthesized as VEGF inhibitors .

Method of Application

These compounds can be easily prepared by the condensation of 3-substituted indoles with quinoxalin-2-ones in the presence of trifluoroacetic acid (TFA) .

Results or Outcomes

This new synthetic method has been applied to the synthesis of the derivatives as VEGF inhibitors .

特性

IUPAC Name |

2-(4-bromophenoxy)-N-[2-(1H-indol-3-yl)ethyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BrN2O2/c19-14-5-7-15(8-6-14)23-12-18(22)20-10-9-13-11-21-17-4-2-1-3-16(13)17/h1-8,11,21H,9-10,12H2,(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVLZEYQMIJTNNZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)COC3=CC=C(C=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-bromophenoxy)-N-[2-(1H-indol-3-yl)ethyl]acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[4-(4-Tert-butyl-1,3-thiazol-2-yl)-2-thienyl]sulfonyl}azepane](/img/structure/B2370980.png)

![N-Ethyl-N-[(4-fluorophenyl)-phenylmethyl]prop-2-enamide](/img/structure/B2370981.png)

![7-fluoro-4-((4-fluoro-3-(1H-tetrazol-5-yl)phenyl)sulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2370985.png)

![4-methoxy-1-methyl-5-(4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)pyridin-2(1H)-one](/img/structure/B2370986.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(2-fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2370987.png)

![N-cyclohexyl-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2370998.png)